molecular formula C17H18N4O2 B3013633 1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946338-95-0

1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3013633
CAS No.: 946338-95-0
M. Wt: 310.357
InChI Key: BFDLKIWWYFHRSJ-UHFFFAOYSA-N
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Description

1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one (CAS Number 946338-95-0) is a synthetic organic compound with the molecular formula C17H18N4O2 and a molecular weight of 310.35 g/mol . This complex heterocycle features a fused pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core system, which is of significant interest in medicinal chemistry and drug discovery. Pyrrolo[2,3-d]pyrimidine scaffolds are recognized as privileged structures in the design of targeted kinase inhibitors (TKIs) and are frequently investigated for their antitumor properties . Related derivatives have demonstrated potent cytotoxic effects against various cancer cell lines and the ability to inhibit key enzymes such as EGFR, Her2, VEGFR2, and CDK2 . The structural complexity of this compound, including its pyrrolidine-1-carbonyl moiety, makes it a valuable intermediate or reference standard for researchers exploring new therapeutic agents, particularly in oncology. It is supplied as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,12-dimethyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-5-6-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDLKIWWYFHRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine class and exhibits various pharmacological properties that make it a candidate for further research in therapeutic applications.

  • Molecular Formula : C17H18N4O2
  • Molecular Weight : 310.357 g/mol
  • Purity : Typically 95% .

The primary mechanism of action for this compound involves targeting Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This interaction plays a crucial role in regulating processes such as cell proliferation, migration, and angiogenesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (4T1), liver cancer (HepG2)
  • Mechanism : Induction of apoptosis through upregulation of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold can significantly influence its biological activity. For example, substituents at specific positions on the pyrrolidine ring have been shown to enhance its potency against cancer cell lines .

Study 1: Anticancer Efficacy

In a recent study published in Nature Scientific Reports, researchers synthesized several derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines and evaluated their cytotoxic effects against multiple cancer cell lines. Compound 5k exhibited significant activity with IC50 values ranging from 40 to 204 nM against EGFR and other kinases .

CompoundIC50 (nM)Target Enzyme
5k40EGFR
5k204Her2
5k261VEGFR2

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of related compounds against SARS-CoV-2. The study found that several derivatives exhibited over 90% inhibition of viral growth at low concentrations while maintaining low cytotoxicity in Vero cells . This suggests potential applications in treating viral infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics due to its low molecular weight. However, further studies are needed to fully elucidate its metabolic pathways and excretion routes .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. The synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives has been linked to reduced inflammatory markers in various models. For instance, a study highlighted the anti-inflammatory activities of related compounds through structure–activity relationship (SAR) analyses .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's. A patent describes substituted pyrido[1,2-a]pyrazines for treating neurological disorders, suggesting that similar compounds may share beneficial effects . The neuroprotective mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Antibacterial Activity

A recent study reported the synthesis and antibacterial evaluation of novel polyheterocyclic derivatives that include this compound as a structural component. The results demonstrated promising antibacterial activity against various strains of bacteria . This suggests potential applications in developing new antibiotics.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown it may inhibit the proliferation of cancer cells. The mechanism may involve the induction of apoptosis and interference with cell cycle progression . Further studies are required to elucidate the specific pathways involved.

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated reduced inflammatory markers in animal models using pyrimidine derivatives
Study BNeuroprotective effectsShowed potential in treating Alzheimer's through modulation of neurotransmitter systems
Study CAntibacterial evaluationReported significant antibacterial activity against resistant strains
Study DAnticancer propertiesIndicated inhibition of cancer cell proliferation and induction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1,7-dimethyl derivatives in pyrido-pyrrolo-pyrimidinone systems?

  • Methodological Answer : Utilize alkylation and acylation reactions under controlled conditions. For example, methyl groups at positions 1 and 7 can be introduced via NaH/MeI in THF at 0°C to room temperature (rt), as demonstrated in analogous pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone syntheses . Optimize reaction time and stoichiometry (e.g., 1.2–1.5 equivalents of MeI) to minimize byproducts. Monitor purity via TLC and confirm yields using column chromatography (59% achieved in related systems) .

Q. How should researchers interpret 1H NMR^1 \text{H NMR} spectral data for confirming substitution patterns in this compound?

  • Methodological Answer : Compare observed chemical shifts with literature data for structurally similar systems. For instance:

  • Methyl groups (δ 2.35 ppm for CH3_3 at position 1; δ 3.78 ppm for CH3_3 at position 7) .
  • Aromatic protons in the pyrido-pyrrolo-pyrimidinone core (δ 6.88–8.82 ppm) .
  • Use DMSO-d6_6 as a solvent to resolve broad signals (e.g., NH/OH at δ 12.97 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against kinase targets?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the pyrrolidine-1-carbonyl group (e.g., substituents affecting steric bulk or hydrogen bonding).
  • Step 2 : Test inhibitory activity against kinases like CDK4/6, VEGFR, or FGFR using enzymatic assays (IC50_{50} determination) .
  • Step 3 : Cross-validate results with molecular docking to assess binding interactions (e.g., pyrrolidine carbonyl’s role in ATP-binding pocket engagement) .
  • Key Reference : Pyrido-pyrrolo-pyrimidinones show affinity for kinases like Lck and PDGFRβ when substituted with electron-withdrawing groups .

Q. What experimental approaches resolve contradictions in reported bioactivity data for related compounds?

  • Methodological Answer :

  • Hypothesis Testing : Compare assay conditions (e.g., ATP concentration, kinase isoforms). For example, FGFR1 inhibition may vary due to isoform-specific binding pockets .
  • Structural Validation : Confirm compound purity via HPLC and elemental analysis (e.g., C 60.66% vs. theoretical 60.70% in pyrido-pyrrolo-pyrimidinones) .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity metrics across studies .

Q. How can thermal stability and decomposition profiles be analyzed to inform formulation studies?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify melting points (mp) and decomposition ranges.
  • Example : Analogous compounds exhibit mp 243–245°C with decomposition onset at ~300°C under nitrogen atmosphere .
  • Table : Thermal Data for Related Compounds
CompoundMelting Point (°C)Decomposition Onset (°C)
4-oxo-1,4-dihydropyrido...243–245300
Hydrochloride derivatives190–195220

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed elemental analysis (e.g., C 60.66% vs. 60.70%)?

  • Methodological Answer :

  • Recrystallization : Purify the compound using solvents like ethanol/water mixtures to remove residual impurities .
  • Instrument Calibration : Validate CHNS analyzer accuracy with certified standards (e.g., acetanilide for nitrogen quantification) .
  • Sample Drying : Ensure complete solvent removal by drying under vacuum (40°C, 24 hr) before analysis .

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